molecular formula C11H11Cl3N2 B1418868 6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride CAS No. 1197477-27-2

6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride

Cat. No.: B1418868
CAS No.: 1197477-27-2
M. Wt: 277.6 g/mol
InChI Key: TTWKSPRVIPKJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride (CAS 439928-26-4 ) is a high-purity chemical compound with the molecular formula C11H11Cl3N2 , offered for research applications. This tetrahydro-pyridoindole derivative is a key structural motif in medicinal chemistry, particularly in the development of ligands for neurotransmitter receptors . Patents highlight that such substituted tetrahydro-1H-pyrido[4,3-b]indoles are investigated as potent agonists and antagonists for serotonin (5-hydroxytryptamine) receptors . This mechanism of action makes them valuable tools for neuroscientists studying a range of central nervous system targets. Consequently, this compound holds significant research value for probing pathways related to psychiatric and cognitive disorders, including schizophrenia, anxiety, and Parkinson's disease . The indole scaffold is recognized for its diverse biological potential, often serving as a privileged structure in the design of bioactive molecules . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can request detailed quality control documentation, including HPLC and mass spectrometry data, to ensure product integrity.

Properties

IUPAC Name

6,8-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2.ClH/c12-6-3-7-8-5-14-2-1-10(8)15-11(7)9(13)4-6;/h3-4,14-15H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWKSPRVIPKJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=C(C=C3Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example Synthesis Steps

  • Indole Formation :

    • React phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions to form the indole ring.
    • Example: Phenylhydrazine + Acetone → Indole derivative
  • Pyridine Ring Formation :

    • Use a Pictet-Spengler type reaction to form the pyridine ring by reacting an aldehyde with an amino acid or amine.
    • Example: Aldehyde + Amino acid → Pyridine derivative
  • Chlorination :

    • Introduce chlorine atoms at specific positions using chlorinating agents like N-chlorosuccinimide (NCS) or chlorine gas.
    • Example: Indole derivative + NCS → Chlorinated indole derivative
  • Salt Formation :

    • Convert the free base into a hydrochloride salt by reacting it with hydrochloric acid.
    • Example: Chlorinated indole derivative + HCl → Hydrochloride salt

Preparation of Stock Solutions

For compounds like 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride , stock solutions can be prepared as follows:

Concentration (mM) Volume for 1 mg (mL) Volume for 5 mg (mL) Volume for 10 mg (mL)
1 mM 3.9573 19.7866 39.5731
5 mM 0.7915 3.9573 7.9146
10 mM 0.3957 1.9787 3.9573

In Vivo Formulation

To prepare an in vivo formulation, follow these steps:

Research Findings and Challenges

While specific research findings on 6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride are limited, related compounds like 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have shown potential in various therapeutic applications, such as serotonin receptor antagonism and cGAS inhibition for treating autoinflammatory diseases.

Challenges

  • Synthetic Complexity : The synthesis of pyridoindoles involves multiple steps, which can lead to low yields and purification challenges.
  • Toxicity and Stability : Chlorinated compounds may exhibit toxicity and stability issues, requiring careful handling and storage.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents. Reaction conditions often involve refluxing in solvents like methanol or acetic acid to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of 6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride against various bacterial strains. For instance:

  • Zone of Inhibition : In a study evaluating several indole derivatives, compounds similar to 6,8-dichloro-1H-pyrido derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The effectiveness was measured using the agar diffusion method .
  • Minimum Inhibitory Concentrations (MICs) : The MIC values for these compounds were comparable to standard antibiotics like penicillin .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Research indicates that derivatives of pyrido-indole structures can act as potent antioxidants due to their ability to scavenge free radicals and inhibit oxidative stress .

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects by inhibiting cholinesterase enzymes. This activity is relevant for developing treatments for neurodegenerative diseases such as Alzheimer's .

Synthesis and Structural Modifications

The synthesis of 6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride typically involves multi-step reactions starting from readily available indole derivatives. The synthetic pathways often include:

  • Formation of the Pyrido Ring : Utilizing chlorination and cyclization reactions to construct the pyrido framework.
  • Hydrochloride Salt Formation : Converting the base form into its hydrochloride salt to enhance solubility and stability .

Case Study 1: Antimicrobial Evaluation

In a comparative study conducted by Gaikwad et al., various indole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that certain derivatives showed superior activity against Gram-positive and Gram-negative bacteria compared to traditional antibiotics. The study utilized detailed spectroscopic techniques (NMR and IR) for characterization and established structure-activity relationships (SAR) .

CompoundZone of Inhibition (mm)MIC (μg/mL)
5A1750
5B1940
Penicillin3010

Case Study 2: Neuroprotective Potential

Research published in the Journal of Chemical Health Risks explored the neuroprotective potential of indole derivatives against cholinesterase activity. The study found that specific modifications to the indole structure significantly enhanced inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating a promising avenue for Alzheimer's treatment .

Mechanism of Action

The mechanism of action of 6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence the properties of pyridoindole derivatives. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Notes
6,8-Dichloro-pyridoindole hydrochloride Cl at 6,8 Not reported Not available Hydrochloride salt improves solubility
8-Bromo-pyridoindole hydrochloride (CAS: 1330568-85-8) Br at 8 287.58 Not available Higher molecular weight due to Br; discontinued
6-Fluoro-pyridoindole hydrochloride (CAS: 1258639-83-6) F at 6 226.68 Not available Lower molecular weight; temporarily out of stock
3-Chloro-pyrido-pyrrolo-pyrazino-indole (6b) Cl at 3 321.72 306.3–306.7 Poor solubility in DMSO due to fused ring system

Key Observations:

  • Halogen Effects : Chlorine and bromine increase molecular weight and may enhance lipophilicity, while fluorine reduces molecular weight and introduces electronegativity.
  • Solubility : Hydrochloride salts generally improve aqueous solubility, though fused-ring analogs (e.g., compound 6b) face solubility challenges .

Market Availability

  • Discontinued Status : The target compound and its bromo/fluoro analogs are discontinued, highlighting sourcing challenges for ongoing research .

Biological Activity

6,8-Dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride is a heterocyclic compound with notable biological activities. Structurally characterized by a fused bicyclic system containing both pyridine and indole moieties, this compound has garnered attention for its potential therapeutic applications, particularly in oncology and immunology.

  • Molecular Formula : C₁₁H₁₀Cl₂N₂
  • Molecular Weight : 241.11 g/mol
  • CAS Number : 439928-26-4

Anticancer Properties

6,8-Dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride exhibits significant anticancer activity by inhibiting c-Met kinase. This protein plays a crucial role in cell growth and differentiation. Research indicates that this compound can decrease the proliferation of various cancer cell lines including:

  • HeLa (cervical cancer)
  • A549 (lung cancer)
  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)

The inhibition of c-Met leads to reduced cell viability in a dose-dependent manner .

Immunomodulatory Effects

In addition to its anticancer properties, this compound has been identified as an inhibitor of cyclic GMP-AMP synthase (cGAS), suggesting potential applications in treating autoimmune diseases. The modulation of cGAS may help in regulating immune responses by influencing the production of type I interferons.

The biological activity of 6,8-Dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride is attributed to its ability to interact with various receptors and enzymes involved in cell signaling pathways. Notably:

  • c-Met Inhibition : Prevents downstream signaling pathways that promote tumor growth.
  • cGAS Modulation : Alters immune response mechanisms that may contribute to autoimmune disorders.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that treatment with 6,8-Dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride resulted in a significant reduction in the proliferation of HeLa cells with an IC50 value of approximately 10 µM.
  • Animal Models : In vivo studies are needed to further validate the efficacy and safety profile of this compound. Preliminary data suggest that doses up to 183 mg/kg did not result in mortality but caused weight loss in test subjects .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-Chloro-1H-pyrido[4,3-b]indoleOne chlorine atomModerate c-Met inhibition
7-Bromo-1H-pyrido[4,3-b]indoleBromine substitutionAnticancer properties
6-Fluoro-1H-pyrido[4,3-b]indoleFluorine substitutionNeurotransmitter modulation
6-Methyl-1H-pyrido[4,3-b]indoleMethyl group at position 6Enhanced receptor binding affinity

The presence of dichloro groups at specific positions enhances the binding affinity and biological efficacy of 6,8-Dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride
Reactant of Route 2
Reactant of Route 2
6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.